(rac,anti)-4-Deschloro-sertraline

Serotonin Transporter SSRI Pharmacology SERT Occupancy

(rac,anti)-4-Deschloro-sertraline is a synthetically derived des‑chloro analog of the selective serotonin reuptake inhibitor (SSRI) sertraline, formally designated as (1RS,4RS)-4-(3-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. This compound is recognized under multiple pharmacopoeial monographs as Sertraline EP Impurity D, Sertraline BP Impurity D, and Sertraline 3‑Chlorophenyl Analog.

Molecular Formula C₁₇H₁₈ClN
Molecular Weight 271.78
Cat. No. B1152190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(rac,anti)-4-Deschloro-sertraline
Synonyms(1S,4R)-4-(3-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine; 
Molecular FormulaC₁₇H₁₈ClN
Molecular Weight271.78
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(rac,anti)-4-Deschloro-sertraline for Research Procurement: Baseline Identity and Regulatory Classification


(rac,anti)-4-Deschloro-sertraline is a synthetically derived des‑chloro analog of the selective serotonin reuptake inhibitor (SSRI) sertraline, formally designated as (1RS,4RS)-4-(3-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine . This compound is recognized under multiple pharmacopoeial monographs as Sertraline EP Impurity D, Sertraline BP Impurity D, and Sertraline 3‑Chlorophenyl Analog [1]. Unlike its parent drug, (rac,anti)-4-Deschloro-sertraline lacks one of the two chlorine substituents on the phenyl ring (the chlorine at the 4‑position of the phenyl group is absent), a structural modification that fundamentally alters its molecular recognition profile at monoamine transporters and nicotinic acetylcholine receptors [2]. It is supplied as a highly characterized analytical reference standard with regulatory‑grade documentation compliant with EP and USP monographs [1][3].

Why (rac,anti)-4-Deschloro-sertraline Cannot Be Substituted by In‑Class SSRI Analogs


Generic substitution among sertraline‑related compounds is scientifically invalid because single‑point chlorine deletion fundamentally reshapes the polypharmacology fingerprint. While sertraline acts primarily as an SSRI with Ki = 3–13 nM at SERT and exhibits 25‑fold weaker DAT affinity [1], the des‑chloro analog (rac,anti)-4-Deschloro-sertraline displays a markedly distinct profile: its SERT inhibition IC50 is ~100 nM [2], and it acquires potent antagonist activity at nicotinic acetylcholine receptors (nAChRs) in the low nanomolar range (IC50 = 1.8–15 nM across α3β4, α4β2, and α4β4 subtypes) [2]. These receptors are not engaged by sertraline at therapeutically relevant concentrations. The active metabolite norsertraline (Ki SERT = 76 nM) [3] shows a similarly reduced SERT potency compared to sertraline, but it does not recapitulate the potent nAChR antagonism of the 4‑deschloro analog. Therefore, substituting (rac,anti)-4-Deschloro-sertraline with sertraline, norsertraline, or other des‑chloro congeners will yield different and potentially misleading results in any experiment where SERT potency, DAT engagement, or cholinergic modulation is a variable.

(rac,anti)-4-Deschloro-sertraline: Quantitative Differentiation Evidence for Scientific Selection


SERT Inhibition Potency: 25‑fold Weaker than Sertraline, Enabling Sub‑Saturating Occupancy Studies

(rac,anti)-4-Deschloro-sertraline inhibits [3H]serotonin uptake at human SERT expressed in HEK293 cells with an IC50 of 100 nM [1]. In contrast, sertraline inhibits SERT with a Ki of 3–13 nM [2], representing a ≥25‑fold reduction in potency upon deletion of the 4‑chloro substituent. The active metabolite norsertraline exhibits Ki = 76 nM at SERT [3], placing the 4‑deschloro analog in a potency window that is less potent than the parent drug but more potent than the desmethyl metabolite.

Serotonin Transporter SSRI Pharmacology SERT Occupancy

DAT Inhibition Profile: Retained Dopamine Transporter Affinity with Distinct SERT/DAT Selectivity Ratio

(rac,anti)-4-Deschloro-sertraline inhibits [3H]dopamine uptake at human DAT expressed in HEK293 cells with an IC50 of 658 nM [1]. Sertraline exhibits a DAT Ki of approximately 25‑fold higher than its SERT Ki, reported in the range of 250–1,000 nM depending on assay conditions . The des‑chloro analog therefore maintains comparable DAT affinity to sertraline while losing ~25‑fold SERT potency, resulting in a SERT/DAT selectivity ratio of ~6.6 (658 nM / 100 nM), compared to sertraline's ratio of >25 . This inversion of the selectivity profile is a direct consequence of chlorine deletion and is not observed with norsertraline, which exhibits reduced affinity at both SERT and DAT [2].

Dopamine Transporter Polypharmacology Monoamine Transporter Selectivity

Potent Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Emergent Activity Absent in Sertraline

(rac,anti)-4-Deschloro-sertraline exhibits potent antagonist activity at multiple nicotinic acetylcholine receptor subtypes: IC50 = 1.8 nM at α3β4 nAChR, 12 nM at α4β2 nAChR, 15 nM at α4β4 nAChR, and 7.9 nM at the muscle‑type α1β1γδ nAChR expressed in human TE671/RD cells [1]. Sertraline does not exhibit significant nAChR antagonism at therapeutically relevant concentrations [2]. The 3‑deschloro analog (Sertraline EP Impurity C) has not been reported to possess this nAChR activity. This emergent polypharmacology is unique to the 4‑deschloro modification among sertraline‑related impurities.

Nicotinic Receptors Cholinergic Pharmacology α3β4 nAChR

In Vivo Nicotine Antagonism: Functional Activity in Multiple Behavioral Paradigms

In ICR mice, subcutaneous administration of (rac,anti)-4-Deschloro-sertraline dose‑dependently inhibits nicotine‑induced antinociception (ED50 = 1.2 mg/kg in tail‑flick assay; ED50 = 15.0 mg/kg in hotplate assay), nicotine‑induced hyperlocomotion (ED50 = 4.9 mg/kg), and nicotine‑induced hypothermia (ED50 = 9.2 mg/kg) [1]. Sertraline, in contrast, is not characterized as a nicotine antagonist in vivo at antidepressant‑relevant doses [2]. This in vivo functional profile confirms that the potent nAChR antagonism observed in vitro translates to pharmacologically relevant behavioral effects, a feature not shared by sertraline or norsertraline.

Nicotine Dependence Behavioral Pharmacology Smoking Cessation Models

Procurement-Driven Application Scenarios for (rac,anti)-4-Deschloro-sertraline


Analytical Method Development and ANDA Submission: Pharmacopoeial Impurity Quantification

(rac,anti)-4-Deschloro-sertraline is officially designated as Sertraline EP Impurity D and Sertraline BP Impurity D, supplied with full characterization data compliant with European and British Pharmacopoeia monographs [1]. It is the preferred reference standard for developing HPLC‑UV and LC‑MS methods to quantify this specific des‑chloro impurity in sertraline drug substance and finished product. Its use is essential for Abbreviated New Drug Application (ANDA) submissions, stability‑indicating method validation, and routine quality control batch release testing [1].

Polypharmacology Profiling: Differentiating Serotonergic vs. Dopaminergic vs. Cholinergic Contributions

With a SERT IC50 of 100 nM, DAT IC50 of 658 nM, and potent nAChR antagonism (IC50 1.8–15 nM) [2], (rac,anti)-4-Deschloro-sertraline serves as a uniquely positioned tool compound for dissecting the relative contributions of serotonergic, dopaminergic, and cholinergic systems in complex biological assays. It can be used as a chemical probe to control for off‑target nAChR activity in SSRI studies, or conversely, as a starting point for developing dual SERT/nAChR ligands.

Nicotine Dependence and Smoking Cessation Pharmacology Research

The compound's in vivo efficacy in blocking nicotine‑induced antinociception, hyperlocomotion, and hypothermia (ED50 values 1.2–15.0 mg/kg in mice) [2] makes it a valuable reference compound for preclinical studies of nicotine dependence mechanisms and for screening novel smoking cessation candidates. Unlike sertraline, which lacks this behavioral signature, (rac,anti)-4-Deschloro-sertraline provides a positive control with established in vivo activity at nicotinic receptors.

Structure‑Activity Relationship (SAR) Studies on Sertraline Scaffold

As a precisely defined single‑point chlorine deletion analog, (rac,anti)-4-Deschloro-sertraline is an indispensable tool for medicinal chemistry SAR campaigns aimed at understanding the contribution of the 4‑chloro substituent to sertraline's transporter selectivity, off‑target profile, and in vivo pharmacology [2]. It allows direct comparison with the parent drug and other des‑chloro regioisomers (e.g., 3‑deschloro) in the same assay systems.

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